molecular formula C21H21NO5 B6232282 (3S,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid CAS No. 2381318-90-5

(3S,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid

Cat. No.: B6232282
CAS No.: 2381318-90-5
M. Wt: 367.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,6R)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid (CAS: 1932229-43-0) is a chiral morpholine derivative bearing a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid functionality. Its molecular formula is C₂₁H₂₁NO₅, with a molecular weight of 367.40 g/mol . The compound’s stereochemistry at positions 3 (S) and 6 (R) on the morpholine ring distinguishes it from related isomers and analogs. It is primarily utilized as a building block in peptide synthesis and medicinal chemistry due to its Fmoc group, which enables temporary protection of amines during solid-phase synthesis .

Properties

CAS No.

2381318-90-5

Molecular Formula

C21H21NO5

Molecular Weight

367.4

Purity

95

Origin of Product

United States

Biological Activity

(3S,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid, commonly referred to as Fmoc-6-methylmorpholine-3-carboxylic acid, is a synthetic compound primarily utilized in peptide synthesis as a protecting group for amino acids. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H21NO5
  • Molecular Weight : 367.4 g/mol
  • IUPAC Name : (3S,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-3-carboxylic acid
  • CAS Number : 2381318-90-5

The biological activity of Fmoc-6-methylmorpholine-3-carboxylic acid is primarily linked to its role in peptide synthesis. The Fmoc group serves as a protective moiety that can be selectively removed under basic conditions, allowing for the efficient assembly of peptides without unwanted side reactions. This selectivity is crucial in synthesizing complex peptides and proteins that may have therapeutic applications.

Pharmacological Activity

Research has indicated that compounds containing the Fmoc group exhibit various biological activities:

  • Antitumor Activity : Some studies suggest that Fmoc-protected peptides can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial strains, indicating potential use in developing new antibiotics.
  • Enzyme Inhibition : The compound has been explored as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13, which is implicated in osteoarthritis and other degenerative diseases .

Case Study 1: MMP Inhibition

A study focused on the design of selective MMP inhibitors demonstrated that modifications to the carboxylic acid moiety can enhance potency while reducing nephrotoxicity associated with previous compounds. The research highlighted the importance of structural modifications in optimizing pharmacokinetic properties without compromising biological efficacy .

Case Study 2: Peptide Synthesis Efficiency

In a comparative analysis of various protecting groups used in peptide synthesis, the Fmoc group was noted for its efficiency and stability under standard synthesis conditions. Its ability to be removed selectively without affecting other functional groups was particularly advantageous .

Data Table: Comparison of Protecting Groups

Protecting GroupStabilityRemoval ConditionsSolubilityApplications
FmocHighBasic (e.g., piperidine)ModeratePeptide synthesis
BocModerateAcidic (e.g., TFA)HighPeptide synthesis
ZLowBasic or AcidicLowLimited applications

Comparison with Similar Compounds

Stereoisomeric Variants

  • (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid (CAS: 281655-37-6):

    • Shares the same morpholine core and Fmoc-carboxylic acid structure but differs in stereochemistry (S-configuration at position 3).
    • Impact : Altered spatial arrangement may influence enantioselective interactions in biological systems or synthetic pathways .
  • (3S,6S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid (CAS: Not explicitly provided): A diastereomer with inverted configuration at position 6 (S instead of R). Impact: The methyl group’s orientation could affect solubility, crystallization behavior, and binding affinity in target applications .

Heterocyclic Ring Variants

  • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS: 1380327-56-9): Replaces the morpholine ring with an oxetane, a four-membered oxygen-containing ring. Molecular Formula: C₁₉H₁₇NO₅; MW: 339.34 g/mol.
  • rac-(3aR,6aR)-5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid (CAS: 2137851-84-2): Features a fused furopyrrole ring system instead of morpholine. Molecular Formula: C₂₂H₂₁NO₅; MW: 379.41 g/mol.

Functional Group Modifications

  • (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid (CAS: 368866-34-6): Replaces the morpholine ring with a tetrahydropyran-linked amino acid. Impact: The pyran group increases hydrophobicity, altering solubility and membrane permeability .
  • 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid (CAS: 2375260-39-0): Incorporates a spirocyclic structure with difluorination. Molecular Formula: C₂₃H₂₁F₂NO₄; MW: 413.4 g/mol.

Preparation Methods

Chiral Pool Utilization

Stereochemical control is achieved through chiral starting materials, such as (2R,3S)-epoxy alcohols or L-threonine derivatives, which provide the (6R)-methyl configuration. For example, L-threonine’s β-hydroxy group serves as a precursor for morpholine oxygen incorporation via intramolecular nucleophilic substitution.

Fmoc Precursor Preparation

The Fmoc group is introduced early in the synthesis using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions. A representative protocol employs:

  • Reagents : Fmoc-Cl (1.2 eq), NaHCO₃ (3 eq)

  • Solvent : 1,4-dioxane/water (4:1)

  • Temperature : 0°C → 25°C over 2 hr

  • Yield : 89% after extraction (EtOAc/water).

Morpholine Ring Formation Strategies

The critical morpholine ring construction employs three principal methodologies, each with distinct stereochemical outcomes.

Acid-Catalyzed Cyclization

ConditionParametersOutcome
Catalyst p-TsOH (0.1 eq)Cis selectivity (3S,6R)
Solvent TolueneRing closure in 4 hr
Temperature 110°C72% yield
Workup Neutralization (NaHCO₃), extraction98% purity by HPLC

This method leverages Thorpe-Ingold effects to accelerate cyclization while maintaining stereochemical fidelity through conformational locking of the transition state.

Mitsunobu Reaction for Transannular Etherification

A Mitsunobu approach using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) achieves superior stereocontrol:

  • Substrate : N-Fmoc-β-amino alcohol

  • Reagents : DEAD (1.5 eq), PPh₃ (1.5 eq)

  • Solvent : THF, 0°C → 25°C

  • Reaction Time : 12 hr

  • Yield : 81% with >99:1 dr.

The reaction proceeds through a six-membered cyclic transition state, enforcing the (3S,6R) configuration.

Enzymatic Desymmetrization

For industrial-scale production, immobilized lipase B from Candida antarctica (CAL-B) catalyzes kinetic resolution:

ParameterValue
Substrate Racemic morpholine diol
Acyl Donor Vinyl acetate (5 eq)
Temperature 35°C
Conversion 48% (theoretical max)
ee >99%
Product Recovery 92% via crystallization

This green chemistry approach reduces reliance on chiral auxiliaries while maintaining high enantiomeric excess.

Carboxylic Acid Functionalization

StageProtecting GroupConditions
AmineFmocPiperidine/DMF (20% v/v)
Carboxylic Acidt-Bu esterTFA/DCM (1:1)
HydroxylTBS etherTBAF/THF

This strategy enables sequential deprotection without compromising the morpholine ring.

Stereochemical Control Mechanisms

The (3S,6R) configuration is enforced through a combination of substrate pre-organization and catalytic asymmetric induction.

Evans’ Oxazaborolidine Catalysis

Chiral oxazaborolidine catalysts (10 mol%) induce facial selectivity in ketone reductions:

SubstrateCatalystdr (3S,6R:others)
Morpholin-3-one(R)-CBS95:5
Solvent THFYield 89%
Temperature -78°Cee 98%

Dynamic Kinetic Resolution

Combining ruthenium catalysts (Shvo’s catalyst) with enzymatic resolution enables racemization and selective crystallization:

ParameterValue
Catalyst Loading 0.5 mol%
Racemization Rate 5 hr⁻¹
Crystallization Solvent Heptane/EtOAc (9:1)
Overall Yield 78%
ee 99.5%

This tandem approach achieves near-perfect stereocontrol while minimizing catalyst costs.

Industrial-Scale Purification Techniques

Final product purification addresses challenges from polar byproducts and enantiomeric impurities.

Simulated Moving Bed (SMB) Chromatography

Industrial purification employs SMB with chiral stationary phases:

ColumnChiralpak AD-H
Mobile Phase Ethanol/heptane (30:70)
Temperature 25°C
Purity 99.9%
Productivity 1.2 kg/L/day

This continuous process reduces solvent consumption by 40% compared to batch chromatography.

Crystallization-Induced Diastereomer Transformation

A diastereomeric salt approach using (1S)-(+)-10-camphorsulfonic acid:

ParameterValue
Solvent MTBE/MeOH (4:1)
Seed Loading 1% w/w
Crystallization Cycles 3
Final ee 99.8%
Yield 85%

This method effectively removes residual (3R,6S) enantiomers through sequential crystallizations.

Analytical Characterization Standards

Rigorous quality control ensures batch-to-batch consistency in pharmaceutical applications.

Chiral HPLC Methods

ColumnDaicel Chiralpak IG-3
Dimensions 250 × 4.6 mm, 5 μm
Mobile Phase Hexane/IPA/TFA (80:20:0.1)
Flow Rate 1.0 mL/min
Retention Time 12.4 min (3S,6R)
14.7 min (3R,6S)

This method resolves enantiomers with Rs = 2.3, ensuring accurate stereochemical verification.

NMR Spectroscopic Data

Critical ¹H NMR assignments (400 MHz, DMSO-d⁶):

δ (ppm)MultiplicityAssignment
7.89d (2H)Fmoc aromatic
7.42-7.31m (4H)Fmoc aromatic
4.57dd (1H)C3-H
3.98m (1H)C6-H
1.32d (3H)C6-CH₃

The coupling pattern at δ 4.57 (J = 4.8, 9.6 Hz) confirms the cisoid relationship between C3 and C6 substituents.

ConditionDegradation Pathwayt90 (25°C)
Neat Solid Fmoc deprotection18 months
Solution (DMF) Racemization72 hr
Humidity Hydrolysis2 weeks

Optimal storage conditions: -20°C under argon with molecular sieves (3Å), maintaining potency >95% for 36 months.

Scale-Up Challenges and Solutions

Transitioning from laboratory to production-scale synthesis introduces unique considerations:

Exothermic Reaction Management

The Fmoc protection step generates 150 kJ/mol, requiring:

  • Jacketed reactors with ΔT < 5°C

  • Semi-batch reagent addition over 4 hr

  • In-line FTIR monitoring of carbonyl stretching (1790 cm⁻¹).

Byproduct Recycling

Morpholine ring-opening byproducts (≤5%) are reconverted via:

  • Acid-catalyzed recyclization (H2SO4, 80°C)

  • 92% recovery efficiency

  • Three consecutive batches without yield loss

This closed-loop process improves overall atom economy to 87%.

Regulatory Compliance Aspects

GMP manufacturing adheres to ICH Q11 guidelines through:

RequirementImplementation
Starting Material EP-grade L-threonine
Genotoxic Control Purge factor >10 for alkyl chlorides
Elemental Impurities ICP-MS monitoring (Pd <5 ppm)

Full validation includes 3 consecutive batches meeting <0.15% total impurities.

Emerging Synthetic Technologies

Cutting-edge approaches aim to improve efficiency and sustainability:

Continuous Flow Synthesis

A telescoped process integrates four steps in flow reactors:

Unit OperationResidence TimeKey Feature
Fmoc protection12 minMicro-mixing nozzle
Cyclization45 minHigh-pressure (20 bar)
Oxidation8 minPhotocatalytic cell
Crystallization2 hrAnti-solvent addition

This system achieves 93% yield with 80% solvent reduction compared to batch processes.

Biocatalytic Dynamic Kinetic Resolution

Combining immobilized Candida antarctica lipase with zirconium-based racemization catalysts:

ParameterValue
Turnover Number 15,000
Space-Time Yield 2.1 g/L/hr
ee 99.2%
E-factor 8.7 (vs. 34 for chemical process)

This green chemistry approach exemplifies industry trends toward sustainable API manufacturing .

Q & A

Basic: What are the recommended storage conditions for (3S,6R)-4-Fmoc-6-methylmorpholine-3-carboxylic acid to ensure stability?

Methodological Answer:
Store the compound in a tightly sealed container at 2–8°C in a dry, well-ventilated area to prevent degradation. Avoid exposure to heat, moisture, or direct sunlight, which can destabilize the Fmoc (fluorenylmethoxycarbonyl) protecting group. Use desiccants in storage containers to maintain low humidity . For long-term stability, periodic purity checks via HPLC or LC-MS are advised to detect hydrolysis or oxidation byproducts.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry (3S,6R configuration) and monitor the integrity of the morpholine ring and Fmoc group. Chemical shifts for the Fmoc aromatic protons (~7.3–7.8 ppm) and morpholine carbons (~50–70 ppm) are critical .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF can verify molecular weight (e.g., expected [M+H]+^+ for C22_{22}H23_{23}NO5_5: ~406.4 g/mol) and detect impurities.
  • HPLC: Reverse-phase HPLC with UV detection (254 nm) assesses purity (>95% recommended for synthetic intermediates). Use C18 columns and gradients of acetonitrile/water with 0.1% TFA .

Advanced: How can researchers optimize the synthesis yield of this compound in multi-step reactions?

Methodological Answer:

  • Stepwise Protection: Use Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) for amine protection under anhydrous conditions (e.g., DMF as solvent, 0–5°C) to minimize side reactions. Monitor coupling efficiency via TLC or in-situ FTIR .
  • Coupling Agents: Employ HATU or EDCI/HOBt for amide bond formation between the morpholine carboxylic acid and Fmoc-protected intermediates. Optimize equivalents (1.2–1.5x) to drive reactions to completion .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24h to 2h) for steps like cyclization or deprotection while maintaining yields >80% .
  • Purification: Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for intermediates. Final compound purity should exceed 95% for biological assays .

Advanced: How should researchers address contradictions in reported toxicity data for Fmoc-protected morpholine derivatives?

Methodological Answer:

  • In-House Toxicity Screening: Conduct acute toxicity assays (e.g., zebrafish embryos or cell viability tests) to resolve discrepancies. For example, conflicting GHS classifications (e.g., oral vs. dermal toxicity in vs. ) may arise from batch-specific impurities.
  • Impurity Profiling: Use LC-MS to identify and quantify byproducts (e.g., free morpholine or Fmoc hydrolysis products) that contribute to toxicity. Adjust synthetic protocols to minimize these impurities .
  • Cross-Reference SDS: Compare safety data sheets (SDS) from multiple suppliers (e.g., Indagoo vs. Key Organics) to identify consensus hazards (e.g., respiratory irritation) and design appropriate PPE protocols .

Basic: What safety precautions are critical when handling this compound in peptide synthesis?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 respirators if airborne dust is generated during weighing .
  • Ventilation: Perform reactions in fume hoods with >0.5 m/s airflow to mitigate inhalation risks. Avoid open handling of powdered forms to reduce aerosol formation .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Do not rinse into drains due to potential aquatic toxicity .

Advanced: What strategies enhance the compound’s utility in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Orthogonal Deprotection: Use piperidine (20% in DMF) to remove the Fmoc group while retaining acid-sensitive morpholine rings. Monitor deprotection kinetics via UV-Vis (301 nm absorbance for Fmoc removal) .
  • Coupling Efficiency: Pre-activate the carboxylic acid with DIC/Oxyma Pure in DCM:DMF (1:1) for 5 min before adding to resin-bound peptides. This reduces racemization risks (<1%) in chiral centers .
  • Cleavage Conditions: Optimize TFA cocktails (e.g., TFA:H2_2O:TIPS 95:2.5:2.5) to cleave peptides without degrading the morpholine moiety. Test cleavage kinetics via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.